molecular formula C11H14FNO3S B12240124 1-(4-Fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-ol

1-(4-Fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-ol

Cat. No.: B12240124
M. Wt: 259.30 g/mol
InChI Key: UZSJBBAMTSMZCX-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 4-fluoro-3-methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-ol typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with pyrrolidin-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form a ketone.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or a transition metal catalyst.

Major Products:

    Oxidation: Formation of 1-(4-Fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-one.

    Reduction: Formation of 1-(4-Fluoro-3-methylbenzenesulfonyl)pyrrolidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Fluoro-3-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid
  • 4-(Pyrrolidin-1-yl)benzonitrile derivatives
  • 1-(4-Cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives

Uniqueness: 1-(4-Fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluoro-3-methylbenzenesulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14FNO3S

Molecular Weight

259.30 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidin-3-ol

InChI

InChI=1S/C11H14FNO3S/c1-8-6-10(2-3-11(8)12)17(15,16)13-5-4-9(14)7-13/h2-3,6,9,14H,4-5,7H2,1H3

InChI Key

UZSJBBAMTSMZCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)O)F

Origin of Product

United States

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